molecular formula C14H16F2N4O4 B10942043 Methyl 2-({3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL]propanoyl}amino)acetate

Methyl 2-({3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL]propanoyl}amino)acetate

Cat. No.: B10942043
M. Wt: 342.30 g/mol
InChI Key: IOMDDJLLHWZNBZ-UHFFFAOYSA-N
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Description

Methyl 2-({3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL]propanoyl}amino)acetate is a complex organic compound featuring a pyrazolo[3,4-B]pyridine core. This compound is notable for its difluoromethyl group, which imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL]propanoyl}amino)acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[3,4-B]pyridine core: This is achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the difluoromethyl group: This step often employs difluoromethylation reagents under controlled conditions to ensure selective incorporation of the difluoromethyl group.

    Final esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL]propanoyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL]propanoyl}amino)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL]propanoyl}amino)acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-B]pyridin-7-YL]propanoyl}amino)acetate is unique due to its specific structural features, such as the difluoromethyl group and the pyrazolo[3,4-B]pyridine core. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16F2N4O4

Molecular Weight

342.30 g/mol

IUPAC Name

methyl 2-[3-[4-(difluoromethyl)-2-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanoylamino]acetate

InChI

InChI=1S/C14H16F2N4O4/c1-19-7-9-8(13(15)16)5-11(22)20(14(9)18-19)4-3-10(21)17-6-12(23)24-2/h5,7,13H,3-4,6H2,1-2H3,(H,17,21)

InChI Key

IOMDDJLLHWZNBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NCC(=O)OC)C(F)F

Origin of Product

United States

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